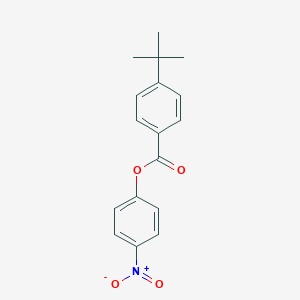

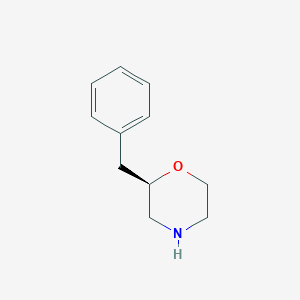

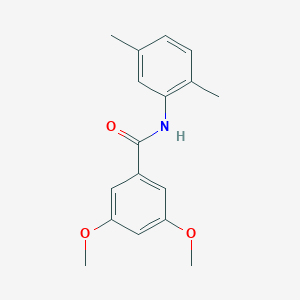

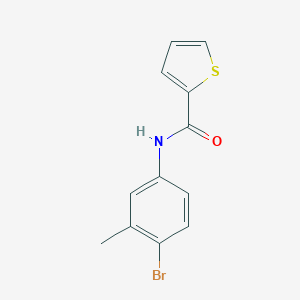

![molecular formula C7H8N4O2 B185268 [1,2,4]三唑并[1,5-a]嘧啶-7(1H)-酮,2-(羟甲基)-5-甲基- CAS No. 63870-38-2](/img/structure/B185268.png)

[1,2,4]三唑并[1,5-a]嘧啶-7(1H)-酮,2-(羟甲基)-5-甲基-

描述

“[1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 2-(hydroxymethyl)-5-methyl-” is a compound with the molecular formula C5H4N4 . It is a type of [1,2,4]Triazolo[1,5-a]pyrimidine . This compound is known to have a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB2 cannabinoid agonists, feticide, and adenosine antagonists .

Synthesis Analysis

The synthesis of this compound involves various chemical reactions. For instance, a series of [1,2,4]triazolo[1,5-a]pyrimidine-cored push-pull compounds, bearing ethynyl moieties, was effectively prepared using a transition-metal-free strategy involving the direct C−H functionalization of [1,2,4]triazolo[1,5-a]pyrimidine scaffold with the Grignard-Iocich reagents (ethynylmagnesium bromides) .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using X-ray crystallography . The angular structure of norbornene based [1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-ones was confirmed by single crystal X-ray crystallography .Chemical Reactions Analysis

This compound can undergo various chemical reactions. For example, thermal retro Diels–Alder (RDA) reaction of 7a–h and 11a,c–e resulted in the target compounds 4a–h as single products .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 120.11 g/mol, XLogP3-AA of 0.1, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 3, Rotatable Bond Count of 0, Exact Mass of 120.043596145 g/mol, Monoisotopic Mass of 120.043596145 g/mol, and Topological Polar Surface Area of 43.1 Ų .科学研究应用

抗菌活性

含三唑的杂化物,如 [1,2,4]三唑并[1,5-a]嘧啶,已显示出对金黄色葡萄球菌(包括耐药菌株)有希望的抗菌活性。这些化合物作为 DNA 旋转酶和拓扑异构酶 IV 等关键细菌酶的有效抑制剂,并被发现发挥多种作用机制,使其成为开发新型抗菌剂的潜在候选者 (Li 和 Zhang,2021 年)。

抗癌特性

三唑和嘧啶支架的衍生物,如 [1,2,4]三唑并[1,5-a]嘧啶,正在探索其抗癌特性。这些化合物属于一类更广泛的杂环化合物,已对各种癌细胞系显示出显着的活性。这些支架的结构柔性允许合成具有增强生物活性和降低毒性的衍生物,使其成为抗癌药物开发的有吸引力的候选者 (Cherukupalli 等人,2017 年)。

中枢神经系统 (CNS) 应用

带有吡唑并[1,5-a]嘧啶支架的化合物已被研究其潜在的中枢神经系统活性,包括抗惊厥、抗焦虑和抗抑郁作用。[1,2,4]三唑并[1,5-a]嘧啶与这些化合物的结构相似性表明在中枢神经系统疾病治疗中的潜在应用,突出了在该领域进一步研究以探索其治疗益处的重要性 (Saganuwan,2017 年)。

抗病毒和抗疟疾活性

三唑和嘧啶核心以其抗病毒和抗疟疾活性而闻名。含有这些杂环部分的化合物已被探索其对各种病毒感染和疟疾的病原体疟原虫属的疗效。鉴于结构相关性,[1,2,4]三唑并[1,5-a]嘧啶可以作为合成新型抗病毒和抗疟疾剂的基础,解决由于耐药菌株的出现而迫切需要新的治疗方法 (Phillips 和 Rathod,2010 年)。

属性

IUPAC Name |

2-(hydroxymethyl)-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2/c1-4-2-6(13)11-7(8-4)9-5(3-12)10-11/h2,12H,3H2,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKWVHRXHNMBIAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N2C(=N1)N=C(N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0070021 | |

| Record name | [1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 2-(hydroxymethyl)-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0070021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 2-(hydroxymethyl)-5-methyl- | |

CAS RN |

63870-38-2 | |

| Record name | 2-(Hydroxymethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63870-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,2,4)Triazolo(1,5-a)pyrimidin-7(1H)-one, 2-(hydroxymethyl)-5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063870382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 2-(hydroxymethyl)-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 2-(hydroxymethyl)-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0070021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

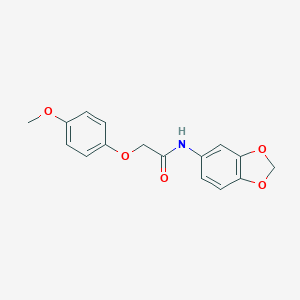

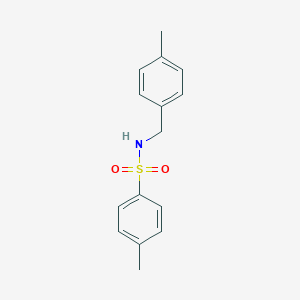

![7-Benzyl-1,4-dioxa-7-azaspiro[4.5]decane-8-carbonitrile](/img/structure/B185199.png)